MOC-Val-OH: A Technical Guide for Biochemical and Pharmaceutical Applications
MOC-Val-OH: A Technical Guide for Biochemical and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to MOC-Val-OH
N-(Methoxycarbonyl)-L-valine, commonly abbreviated as MOC-Val-OH, is a protected amino acid derivative of L-valine. In this compound, the amino group of L-valine is protected by a methoxycarbonyl (MOC) group. This protection strategy is crucial in synthetic chemistry, particularly in peptide synthesis and the development of pharmaceuticals, as it prevents unwanted reactions at the amino terminus while the carboxyl group is activated for coupling.[1] MOC-Val-OH serves as a key building block for the controlled, stepwise synthesis of peptides and other complex organic molecules.[1][2]
Physicochemical Properties
MOC-Val-OH is typically a white to off-white crystalline powder.[3] Its solubility in polar solvents like water and methanol (B129727) is a key characteristic for its use in various reaction conditions.[1] The presence of the MOC protecting group modifies the overall properties of the valine molecule, influencing its reactivity and solubility.
Table 1: Physicochemical Data of MOC-Val-OH
| Property | Value | Reference |
| Molecular Formula | C7H13NO4 | [3][4] |
| Molecular Weight | 175.18 g/mol | [3] |
| Appearance | White to Almost white powder to crystal | [3] |
| Purity | >98.0% (T)(HPLC) | [3] |
| CAS Number | 74761-42-5 | [3][4] |
Core Applications in Biochemistry and Drug Development
The primary application of MOC-Val-OH lies in its role as a protected amino acid for peptide synthesis. The MOC group serves as a temporary shield for the amino group, allowing for the selective formation of a peptide bond between the carboxyl group of MOC-Val-OH and the amino group of another amino acid. While less common than the widely used Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups, the MOC group offers an alternative with its own specific deprotection conditions.[5][6]
A notable application of N-methoxycarbonyl valine is in the synthesis of the hepatitis C virus (HCV) NS5A inhibitor, lidepasvir. In the synthesis of this complex antiviral drug, N-methoxycarbonyl valine is acylated to both liberated nitrogen atoms of a core intermediate structure.[7]
Experimental Protocols
Synthesis of N-(Methoxycarbonyl)-L-valine
A documented method for the synthesis of MOC-Val-OH involves the reaction of L-valine with methyl chloroformate in the presence of a base.[8]
Materials:
-
L-valine
-
Methanol or Ethanol (B145695)
-
Methyl chloroformate
-
Hydrochloric acid or Phosphoric acid
-
Water
-
Reaction kettle equipped with a stirrer, dropping funnel, and temperature control
Procedure:
-
Add methanol or ethanol to the reaction kettle.
-
Sequentially add L-valine and triethylamine to the solvent.
-
Raise the temperature of the reaction mixture to 55-65 °C.
-
Dropwise, add methyl chloroformate to the reaction kettle. The molar ratio of L-valine to methyl chloroformate should be between 1:2.52 and 1:3.
-
Allow the reaction to proceed for 10-15 hours at 55-65 °C.
-
After the reaction is complete, perform decompression distillation and concentration until the mixture becomes a pulp.
-
Add water to the pulp.
-
Adjust the pH of the solution to 1.0-2.0 using hydrochloric acid or phosphoric acid to induce crystal separation.
-
Collect the resulting crystals of N-(methoxycarbonyl)-L-valine.
General Workflow for Peptide Synthesis Incorporating MOC-Val-OH
The following is a generalized workflow for solid-phase peptide synthesis (SPPS) where a MOC-protected amino acid like MOC-Val-OH would be incorporated. The specific deprotection conditions for the MOC group would need to be optimized for the particular peptide sequence and solid support used.
Table 2: Generalized Solid-Phase Peptide Synthesis (SPPS) Cycle
| Step | Procedure | Purpose |
| 1. Resin Swelling | The solid support resin is swelled in an appropriate solvent (e.g., DMF). | To prepare the resin for the first amino acid coupling. |
| 2. First Amino Acid Coupling | The C-terminal amino acid (with its amino group protected) is coupled to the resin. | To initiate the peptide chain on the solid support. |
| 3. Deprotection | The protecting group on the N-terminus of the resin-bound amino acid is removed. | To expose the amino group for the next coupling reaction. |
| 4. Washing | The resin is washed with solvent to remove excess reagents and byproducts. | To ensure a clean reaction environment for the next step. |
| 5. Coupling of MOC-Val-OH | MOC-Val-OH is activated and coupled to the deprotected N-terminus of the growing peptide chain. | To add the valine residue to the peptide sequence. |
| 6. Washing | The resin is washed to remove unreacted MOC-Val-OH and coupling reagents. | To purify the resin-bound peptide. |
| 7. Repeat Cycle | Steps 3-6 are repeated for each subsequent amino acid to be added. | To elongate the peptide chain. |
| 8. Final Deprotection & Cleavage | All protecting groups are removed, and the completed peptide is cleaved from the resin. | To obtain the final, unprotected peptide. |
Visualizations
Synthesis of MOC-Val-OH
Caption: Synthesis pathway for MOC-Val-OH.
General Logic of Protected Amino Acid Use in SPPS
Caption: Role of MOC-Val-OH in the SPPS cycle.
Conclusion
MOC-Val-OH is a valuable, albeit less common, N-protected amino acid derivative for applications in peptide synthesis and medicinal chemistry. Its utility is demonstrated in the synthesis of complex pharmaceutical compounds like lidepasvir. While detailed quantitative data on its performance in peptide synthesis is not as readily available as for Fmoc or Boc protected counterparts, the fundamental principles of its use are well-understood within the context of established peptide chemistry workflows. Further research into the specific advantages and reaction kinetics of MOC-protected amino acids could expand their application in the development of novel therapeutics and biochemical tools.
References
- 1. CAS 74761-42-5: N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. N-(Methoxycarbonyl)-L-valine | CymitQuimica [cymitquimica.com]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel deprotection method of Fmoc group under neutral hydrogenation conditions | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]
